molecular formula C12H8ClNO4S B14587597 1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene CAS No. 61174-17-2

1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene

Katalognummer: B14587597
CAS-Nummer: 61174-17-2
Molekulargewicht: 297.71 g/mol
InChI-Schlüssel: JXMXEKVLHASFCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a chlorobenzene ring attached to a sulfonyl group and a nitrobenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-nitrobenzene under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of 1-(3-Chlorobenzene-1-sulfonyl)-2-aminobenzene.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

    Oxidation: Formation of sulfonic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-Chlorobenzene-1-sulfonyl)-2-(2-fluorophenyl)pyrrolidine
  • 1-[1-(3-Chlorobenzene-1-sulfonyl)pyrrolidin-3-yl]-3-methyl-5-(oxan-4-yl)-1H-1,2,4-triazole

Uniqueness

1-(3-Chlorobenzene-1-sulfonyl)-2-nitrobenzene is unique due to its specific combination of a chlorobenzene ring, a sulfonyl group, and a nitrobenzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Eigenschaften

CAS-Nummer

61174-17-2

Molekularformel

C12H8ClNO4S

Molekulargewicht

297.71 g/mol

IUPAC-Name

1-(3-chlorophenyl)sulfonyl-2-nitrobenzene

InChI

InChI=1S/C12H8ClNO4S/c13-9-4-3-5-10(8-9)19(17,18)12-7-2-1-6-11(12)14(15)16/h1-8H

InChI-Schlüssel

JXMXEKVLHASFCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.